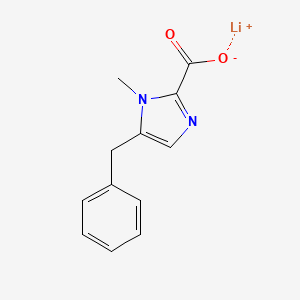

Lithium;5-benzyl-1-methylimidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium;5-benzyl-1-methylimidazole-2-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a lithium ion, a benzyl group at position 5, and a methyl group at position 1 of the imidazole ring, along with a carboxylate group at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-benzyl-1-methylimidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;5-benzyl-1-methylimidazole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the imidazole ring.

Wissenschaftliche Forschungsanwendungen

Lithium;5-benzyl-1-methylimidazole-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the development of pharmaceuticals and agrochemicals.

Medicine: Research into imidazole derivatives has shown potential in developing drugs for various diseases, including antifungal and anticancer agents.

Wirkmechanismus

The mechanism of action of lithium;5-benzyl-1-methylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole derivatives such as:

- 1-methylimidazole

- 2-methylimidazole

- 4,5-diphenylimidazole

Uniqueness

Lithium;5-benzyl-1-methylimidazole-2-carboxylate is unique due to the presence of the lithium ion and the specific substitution pattern on the imidazole ring. This combination of features can result in distinct chemical and biological properties compared to other imidazole derivatives.

Biologische Aktivität

Lithium;5-benzyl-1-methylimidazole-2-carboxylate is a lithium salt of a substituted imidazole compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by:

- Imidazole Ring : A five-membered ring containing nitrogen atoms.

- Benzyl Group : Attached at the 5-position, enhancing lipophilicity and potential biological interactions.

- Carboxylate Group : Present at the 2-position, which may influence the compound's reactivity and solubility.

The synthesis typically involves cyclization reactions of amido-nitriles, utilizing nickel-catalyzed addition to nitriles followed by various transformations to yield the imidazole derivative.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may modulate enzymatic activities and cellular functions.

- Cellular Signaling : Lithium ions are known to influence signaling pathways associated with neuroprotection and mood stabilization, particularly in bipolar disorder .

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of similar structure could induce apoptosis in various cancer cell lines such as HeLa and MOLT-4, with effective IC50 values indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TJ08 | HeLa | 1.88 | Induces apoptosis |

| TJ04 | Jurkat | 2.50 | Cell cycle arrest |

| TJ09 | MIA PaCa-2 | 3.00 | Apoptosis through Bcl2 modulation |

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Studies have reported enhanced antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ciprofloxacin .

Case Studies

- Bipolar Disorder Treatment : A clinical study evaluated the gene expression profiles in patients with bipolar disorder treated with lithium. Results indicated upregulation of protective genes (e.g., Bcl2) linked to neuroprotection, suggesting a mechanism for mood stabilization through cellular protection against apoptosis .

- Anticancer Drug Development : In a study assessing a library of benzimidazoles, compounds structurally similar to this compound were shown to effectively target oncogenic proteins involved in cancer progression, demonstrating their potential as therapeutic agents in oncology .

Eigenschaften

IUPAC Name |

lithium;5-benzyl-1-methylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.Li/c1-14-10(8-13-11(14)12(15)16)7-9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMMQKOQXUSQCT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.